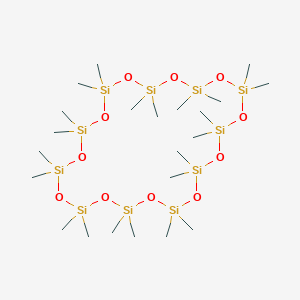
Cycloundecasiloxane, docosamethyl-
Description
Cycloundecasiloxane, docosamethyl- (CAS 18766-38-6) is a cyclic siloxane compound characterized by a 11-membered silicon-oxygen ring (Si-O) backbone, with 22 methyl groups (docosamethyl) attached to the silicon atoms. Its molecular formula is C22H66O11Si11, derived from the general cyclic siloxane structure (CH3)2SiO repeated 11 times . Cyclic siloxanes are widely used in industrial applications, such as silicone oils, lubricants, and polymers, due to their thermal stability, low surface tension, and hydrophobicity .
Properties
CAS No. |
18766-38-6 |
|---|---|
Molecular Formula |
C22H66O11Si11 |
Molecular Weight |
815.7 g/mol |
IUPAC Name |
2,2,4,4,6,6,8,8,10,10,12,12,14,14,16,16,18,18,20,20,22,22-docosamethyl-1,3,5,7,9,11,13,15,17,19,21-undecaoxa-2,4,6,8,10,12,14,16,18,20,22-undecasilacyclodocosane |
InChI |
InChI=1S/C22H66O11Si11/c1-34(2)23-35(3,4)25-37(7,8)27-39(11,12)29-41(15,16)31-43(19,20)33-44(21,22)32-42(17,18)30-40(13,14)28-38(9,10)26-36(5,6)24-34/h1-22H3 |
InChI Key |
QKFCLXPIIJGSQB-UHFFFAOYSA-N |
SMILES |
C[Si]1(O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)C |
Canonical SMILES |
C[Si]1(O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)C |
Other CAS No. |
18766-38-6 |
Synonyms |
DOCOSAMETHYLCYCLOUNDECASILOXANE |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Cyclic methylsiloxanes vary in ring size (tetramer to dodecamer) and methyl substitution, leading to distinct physicochemical and toxicological profiles. Below is a detailed comparison of cycloundecasiloxane, docosamethyl- with key analogs:
Table 1: Structural and Molecular Comparison
Table 2: Physicochemical Properties
Key Trends and Findings:
Molecular Weight and Volatility :
- Larger cyclic siloxanes (e.g., D10, docosamethylcycloundecasiloxane) exhibit higher molecular weights and significantly lower vapor pressures compared to smaller analogs like D4 and D5. This reduces their environmental mobility and inhalation exposure risks .
Thermal Stability and Applications :
- D4 and D5 are volatile and used in cosmetics, antiperspirants, and industrial lubricants .
- Larger compounds like D10 and docosamethylcycloundecasiloxane are likely employed in high-temperature applications (e.g., silicone resins, coatings) due to their thermal stability .
Environmental and Safety Profiles: D4 is classified as a reproductive toxicant (CLP: Repr. 2) and persistent organic pollutant . Larger siloxanes (D10, docosamethylcycloundecasiloxane) are less studied but expected to have lower bioavailability due to their size and hydrophobicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


